Macrosphelide J
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H24O9 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(4S,7E,9R,10S,13S,16S)-9-hydroxy-13-methoxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadec-7-ene-2,6,12,15-tetrone |
InChI |
InChI=1S/C17H24O9/c1-9-7-16(21)25-11(3)13(19)8-14(23-4)17(22)26-10(2)12(18)5-6-15(20)24-9/h5-6,9-12,14,18H,7-8H2,1-4H3/b6-5+/t9-,10-,11-,12+,14-/m0/s1 |
InChI Key |
YDSGABQYSNZCFX-UPLIFLGUSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@H](C(=O)C[C@@H](C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)OC)C |
Canonical SMILES |
CC1CC(=O)OC(C(=O)CC(C(=O)OC(C(C=CC(=O)O1)O)C)OC)C |
Synonyms |
macrosphelide J |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Assignment of Macrosphelide J
The initial isolation of Macrosphelide J and its sibling, Macrosphelide K, identified them as structurally distinct members of their class. oup.commdpi.com Like other macrosphelides, they are composed of three core hydroxy acid fragments linked by ester bonds to form a 16-membered ring. oup.commdpi.comclockss.org However, these macrolides possess five stereogenic centers, and their precise three-dimensional arrangement was not determined at the time of their discovery. oup.commdpi.com
The definitive clarification of this compound's structure was achieved through its first total synthesis. oup.commdpi.com This synthetic approach was crucial for establishing the absolute configuration of each of its five stereocenters. Researchers hypothesized the configurations at C-8, C-9, and C-15 were identical to those of other known macrosphelides. oup.commdpi.com Furthermore, it was proposed that this compound is biosynthetically derived from Macrosphelide B. oup.commdpi.com This hypothesis suggested the configuration at C-3 and pointed towards the stereochemistry at C-12, which was further supported by molecular modeling studies. oup.com The successful synthesis of (-)-Macrosphelide J confirmed these stereochemical assignments. oup.comrsc.org
The structural elucidation relied on a combination of spectroscopic methods and chemical synthesis. While detailed NMR data for this compound is not broadly published, the process for related compounds involves extensive analysis of 1D and 2D NMR spectra (like COSY and HMBC) to connect the atoms, followed by total synthesis to confirm the absolute stereochemistry. oup.com
Key Stereocenters of (-)-Macrosphelide J:
| Carbon Position | Assigned Configuration |
|---|---|
| C-3 | S |
| C-8 | R |
| C-9 | S |
| C-12 | R |
| C-15 | S |
This table is based on the stereochemical assignments confirmed by total synthesis.
Unique Structural Features of Macrosphelide J Within the Macrosphelide Class
The macrosphelide family generally shares a 16-membered macrolactone framework built from three hydroxy acid units. clockss.orgmdpi.com The diversity within this class arises from variations in oxidation and substitution at specific positions on this core structure.
Macrosphelide J's uniqueness stems from its relationship with Macrosphelide B. oup.commdpi.com It is believed to be formed via the incorporation of an alkoxy group into the γ-keto-trans-α,β-unsaturated acid portion of Macrosphelide B. oup.com This modification at the C-12 position distinguishes it from many other members of the macrosphelide family.
Structural Comparison of Selected Macrosphelides:
| Compound | Ring Size | Key Structural Features |
|---|---|---|
| Macrosphelide A | 16-membered | Hydroxyl groups at C-8 and C-14. wiley-vch.de |
| Macrosphelide B | 16-membered | Hydroxyl group at C-8 and a ketone at C-14. wiley-vch.de |
| This compound | 16-membered | Features five stereogenic centers, including an alkoxy group modification, distinguishing it from Macrosphelide B. oup.commdpi.com |
This table highlights the primary structural differences between this compound and the foundational macrosphelides A and B.
The strategic total synthesis not only confirmed the structure of this compound but also provided access to synthetic intermediates that could be used to elucidate the structures of other related compounds, such as Macrosphelide K. mdpi.com
Biosynthesis and Natural Occurrence of Macrosphelide J
Known Biological Sources and Isolation Environments
Macrosphelide J has been isolated from distinct and diverse ecological niches, primarily from fungal species. These findings highlight the widespread distribution of macrosphelide-producing organisms.
The initial discovery of this compound, along with its analog Macrosphelide K, was from the fungus Microsphaeropsis sp. FO-5050. mdpi.comnih.gov This fungus has been a prolific source of various macrosphelides, including the first identified members, Macrosphelide A and B. mdpi.comjst.go.jp
Subsequently, this compound was also isolated from the fermentation broth of Tritirachium sp. HKI 0317. nih.govtandfonline.comcapes.gov.brtandfonline.com This particular fungal strain is notable for its origin, having been isolated from the Antarctic lichen Neuropogon sp., which was collected on Livingston Island. tandfonline.comdokumen.pub The isolation of this compound from a fungus in such an extreme environment underscores the unique metabolic adaptations of Antarctic microbes. tandfonline.comdokumen.pub In addition to this compound, this strain also produces Macrosphelide A. nih.govtandfonline.comtandfonline.com
While this compound itself has not been directly reported from the sea hare Aplysia kurodai, this marine mollusk is a significant source for a variety of other macrosphelide compounds. mdpi.com The production of these metabolites is attributed to symbiotic or associated microorganisms. Specifically, the fungus Periconia byssoides, isolated from the sea hare, has been shown to produce a range of macrosphelides, including C, E, F, G, H, I, L, and M. mdpi.comnih.govrsc.orgjst.go.jp This association points to marine-derived fungi as a rich source of this class of compounds, even if this compound has not yet been identified from this specific host-microbe system.
Table 1: Selected Biological Sources of Macrosphelides
| Biological Source | Organism Type | Associated Macrosphelides | Environment |
|---|---|---|---|
| Microsphaeropsis sp. FO-5050 | Fungus | Macrosphelide A, B, C, D, J, K mdpi.comjst.go.jp | Soil |
| Tritirachium sp. HKI 0317 | Fungus | Macrosphelide A, J nih.govtandfonline.comtandfonline.com | Antarctic Lichen (Neuropogon sp.) |
| Periconia byssoides | Fungus | Macrosphelide C, E, F, G, H, I, L, M mdpi.comnih.govrsc.org | Marine (from Sea Hare Aplysia kurodai) |
| Coniothyrium minitans | Fungus | Macrosphelide A oup.com | Mycoparasite |
Proposed Biosynthetic Pathways of Macrosphelides
The structural complexity of macrosphelides, including this compound, is a result of a sophisticated and genetically programmed biosynthetic assembly line.
Macrosphelides are classified as polyketides, a large family of secondary metabolites. nih.gov Their biosynthesis is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.orgmdpi.com This process is analogous to fatty acid biosynthesis, involving the sequential condensation of simple carboxylate building blocks, such as acetyl-CoA and malonyl-CoA. mdpi.com
Fungal polyketide synthesis is typically carried out by Type I PKSs, which are large, modular proteins. wikipedia.org Each module is responsible for one cycle of chain elongation and contains several catalytic domains, minimally including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. wikipedia.orgmdpi.com The sequence and specific domains within the PKS modules dictate the structure of the final polyketide chain. mdpi.com
A specific biosynthetic pathway has been proposed for Macrosphelides J and K. clockss.org This hypothesis suggests that these compounds arise from a common precursor, likely another macrosphelide, through specific enzymatic transformations. These late-stage modifications are responsible for generating the structural diversity observed within the macrosphelide family. While detailed mechanisms are still under investigation, stereoselective reactions are crucial in defining the final architecture of these molecules.
Potential Enzymatic Mechanisms in Macrosphelide Biosynthesis
The biosynthesis of a complex molecule like this compound involves a series of precisely controlled enzymatic reactions. The genetic blueprint for this process is typically encoded in a dedicated gene cluster. researchgate.net
The core structure of macrosphelides is assembled by a Type I polyketide synthase. wikipedia.orgnih.gov Following the assembly of the polyketide backbone, a series of tailoring enzymes modify the structure to yield the final natural product. These enzymes can include ketoreductases (KRs), dehydratases (DHs), and enoylreductases (ERs) within the PKS modules, which control the reduction state at specific carbons. mdpi.com
Furthermore, post-PKS modifications are common. Studies on the production of other macrosphelides have suggested the involvement of enzymes such as cytochrome P450 monooxygenases. nih.gov These enzymes often catalyze oxidative reactions, such as hydroxylations, which are critical for the final structure and activity of the molecule. For instance, it has been proposed that the limiting step in the biosynthesis of a related macrosphelide could be reactions catalyzed by enzymes associated with cytochrome P450 or manganese-dependent peroxidases. nih.gov The formation of this compound from a precursor likely involves such specific, late-stage enzymatic transformations.
Synthetic Chemistry of Macrosphelide J and Its Analogues
Total Synthetic Strategies for (-)-Macrosphelide J and K
The total synthesis of (-)-Macrosphelide J has been a subject of keen interest, leading to the development of elegant and efficient strategies. A key approach has centered on the use of isoxazoline-based routes, which have proven effective in establishing the core structure and desired stereochemistry.
Isoxazoline-Based Synthetic Routesacs.orgresearchgate.net
A highly successful strategy for the synthesis of (-)-Macrosphelide J and its stereoisomer, Macrosphelide K, has hinged on the application of isoxazoline (B3343090) chemistry. acs.orgresearchgate.net This approach cleverly utilizes a cycloaddition reaction to build a key portion of the carbon skeleton while simultaneously setting a crucial stereocenter. The subsequent manipulation of the isoxazoline ring then reveals the required functionality of the target molecule.
A pivotal step in the synthesis of (-)-Macrosphelide J involves a diastereoselective 1,3-dipolar cycloaddition between a nitrile oxide and a chiral olefin. In a notable synthesis, the absolute configuration of a key secondary alcohol in the macrocycle was established through the highly diastereoselective cycloaddition of a nitrile oxide to an acrylate (B77674) derivative of an Oppolzer sultam, which serves as a chiral auxiliary. organic-chemistry.orgorganic-chemistry.org This powerful reaction forges a carbon-carbon and a carbon-oxygen bond in a single step, while the chiral auxiliary directs the approach of the nitrile oxide to the olefin, thereby controlling the stereochemical outcome. The use of such chiral auxiliaries is a well-established method for inducing asymmetry in cycloaddition reactions. orgsyn.orgwikipedia.org
The general transformation for this key cycloaddition is depicted below:
| Reactant 1 | Reactant 2 | Chiral Auxiliary | Key Product | Diastereoselectivity |
| Nitrile Oxide | Acrylate | Oppolzer Sultam | Isoxazoline | High |
Table 1: Diastereoselective Olefin-Nitrile Oxide Cycloaddition in the Synthesis of (-)-Macrosphelide J.
Following the successful construction of the isoxazoline ring, the subsequent critical step is the reductive cleavage of the weak nitrogen-oxygen bond. acs.org This transformation unmasks a β-hydroxy ketone moiety, a sensitive functional group present in the macrosphelide core. The choice of reducing agent is crucial to achieve this cleavage without affecting other functional groups in the molecule. In the synthesis of (-)-Macrosphelide J, the Kulinkovich reagent, prepared from a Grignard reagent and a titanium(IV) alkoxide, has been effectively employed for this challenging reduction of the isoxazoline. organic-chemistry.orgresearchgate.netwikipedia.org The resulting β-hydroxy ketone intermediate is then O-alkylated to install the requisite side chain, completing a significant portion of the Macrosphelide J structure. acs.orgresearchgate.net This sequence of reductive cleavage and alkylation is a testament to the strategic unmasking of functionality from a stable heterocyclic precursor. nih.gov
Synthetic Approaches to this compound Analogues and Derivatives
The development of synthetic routes to this compound has also paved the way for the creation of a diverse range of analogues. These structural modifications are instrumental in exploring the structure-activity relationships (SAR) of this class of compounds.
Ring-Closing Metathesis (RCM) in Macrolactone Constructionmdpi.comu-toyama.ac.jp
A powerful and widely adopted strategy for the construction of the 16-membered macrolactone ring found in macrosphelide analogues is Ring-Closing Metathesis (RCM). rsc.orgwikipedia.orgorganic-chemistry.org This Nobel Prize-winning reaction has revolutionized the synthesis of large cyclic structures. RCM employs well-defined ruthenium-based catalysts, such as the Grubbs catalysts, to form a new double bond within a molecule by joining two terminal alkenes, with the concomitant release of ethylene (B1197577) gas. acs.orgmdpi.com
This strategy has been successfully applied to the synthesis of various macrosphelide analogues, including aza-macrosphelides where an oxygen atom in the macrolide ring is replaced by a nitrogen atom. mdpi.comu-toyama.ac.jp The general approach involves the synthesis of a linear precursor containing two terminal alkene moieties. Treatment of this diene with a Grubbs catalyst initiates the RCM cascade, leading to the formation of the desired macrolactone. The versatility of RCM allows for the synthesis of analogues with modified ring sizes and the incorporation of different functional groups, providing a flexible platform for generating diverse libraries of macrosphelide derivatives. nih.govclockss.org
| Precursor Type | Key Reaction | Catalyst | Product |
| Acyclic Diene Ester | Ring-Closing Metathesis | Grubbs Catalyst | Macrolactone |
| Acyclic Diene Amide | Ring-Closing Metathesis | Grubbs Catalyst | Aza-macrolactam |
Table 2: Application of Ring-Closing Metathesis (RCM) in the Synthesis of Macrosphelide Analogues.
Modular Assembly and Iterative Fragment Ligation Strategies
The synthesis of macrosphelides, including this compound, frequently employs a convergent and modular strategy. This approach involves the retrosynthetic disconnection of the 16-membered macrolactone core into smaller, more manageable hydroxy acid fragments. nih.gov Typically, the structure is divided into three monomeric units, two of which often share a nearly identical carbon framework, allowing for an efficient and streamlined synthesis of the building blocks. nih.gov The assembly of these fragments is then carried out in a stepwise manner, a process known as iterative fragment ligation, culminating in the final macrolactonization to form the target molecule. mdpi.com
A common strategy commences with the preparation of key monomeric building blocks, which are designed with appropriate protecting groups to allow for selective coupling. researchgate.net For instance, a synthesis might involve a bis-protected unsaturated carboxylic acid and a corresponding hydroxyester. mdpi.com The iterative process involves the sequential esterification of these fragments. One notable method is the Yamaguchi esterification, which is frequently used for both the coupling of the fragments and the final ring-closing macrolactonization step. nih.govmdpi.com
The process can be summarized in a series of key steps:
Monomer Synthesis : Independent, stereocontrolled synthesis of the hydroxy acid building blocks.
Dimer Formation : Esterification of two monomer units to form a dimeric intermediate. mdpi.com
Trimer Formation : The resulting dimeric alcohol is then coupled with the third monomeric acid to produce the linear trimeric seco-acid. mdpi.comresearchgate.net
Macrolactonization : The final linear precursor undergoes an intramolecular cyclization to yield the 16-membered ring of the macrosphelide. nih.gov
This modular approach is highly advantageous as it allows for the synthesis of various analogues by simply substituting one or more of the monomeric fragments with a modified version. caltech.edu
Table 1: Key Fragments and Reactions in an Iterative Ligation Strategy
| Step | Reactant 1 | Reactant 2 | Key Reaction | Product |
|---|---|---|---|---|
| Dimerization | Protected Carboxylic Acid Monomer | Protected Hydroxyester Monomer | Yamaguchi Esterification | Dimeric Ester |
| Trimerization | Dimeric Alcohol | Carboxylic Acid Monomer | Yamaguchi Esterification | Linear Trimeric Ester |
| Cyclization | Deprotected Linear Trimer (Seco-acid) | - | Yamaguchi Macrolactonization | Protected Macrosphelide |
Chiral Auxiliary-Assisted Cycloadditions
In the synthesis of complex natural products like this compound, controlling stereochemistry is paramount. Chiral auxiliaries are often incorporated into a synthetic route to direct the formation of a specific stereoisomer. wikipedia.org This strategy was crucial in synthetic approaches to Macrosphelides J and K, which feature an oxygenated C-12 stereocenter. nih.govclockss.org
One of the challenges in the synthesis was the stereoselective construction of a key isoxazoline intermediate, which serves as a precursor to the C-12 alcohol functionality. mdpi.com Standard intermolecular cycloaddition reactions to form this heterocycle often resulted in low diastereoselectivity, yielding the desired diastereomer as a minor product. nih.govmdpi.com To overcome this, a chiral auxiliary-assisted cycloaddition was devised. mdpi.com
The strategy involved ligating a free oxime with an acrylated sultam, a type of chiral auxiliary. mdpi.com This auxiliary-controlled intermolecular cycloaddition proceeded with excellent diastereoselectivity to furnish the desired isoxazoline. nih.govmdpi.com Following the cycloaddition, the auxiliary is cleaved and the resulting intermediate can be carried forward. This method highlights the power of using a recoverable stereogenic unit to enforce a specific spatial arrangement during a key bond-forming reaction. wikipedia.org
Table 2: Chiral Auxiliary-Assisted Cycloaddition for Isoxazoline Synthesis
| Reactant 1 | Reactant 2 (with Auxiliary) | Product (with Auxiliary) | Diastereoselectivity |
|---|
Synthesis of Epimers (e.g., 12-epi-Macrosphelides J and K)
The total synthesis of natural products serves not only as a means of production but also as a definitive method for structural elucidation. researchgate.net For Macrosphelides J and K, whose structures are distinguished by the stereochemistry at the C-12 position, the synthesis of their corresponding epimers, 12-epi-Macrosphelide J and K, was a critical undertaking. nih.govclockss.org
The synthesis of these epimers was essential to unequivocally confirm the absolute configuration of the natural products. nih.gov By preparing the unnatural epimer and comparing its spectroscopic data and properties (such as chromatographic behavior) with those of the natural isolate, chemists can assign the correct stereochemistry with confidence.
The synthetic route to the epimers typically follows the same general pathway as the synthesis of the natural product, but with a strategic inversion of the key stereocenter. In the case of 12-epi-Macrosphelides J and K, this involves modifying the synthesis of the fragment that contains the C-12 stereocenter. The stereochemical outcome of the reaction that sets this center, such as the chiral auxiliary-assisted cycloaddition or a subsequent reduction step, is intentionally altered to produce the opposite configuration. clockss.org The completion of the synthesis then yields the full macrocyclic epimer, allowing for direct comparison with the natural product and validation of the proposed structure. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Macrosphelide K |
| 12-epi-Macrosphelide J |
| 12-epi-Macrosphelide K |
| Isoxazoline 114 |
| Free Oxime 113 |
Biological Activities and Cellular/molecular Mechanisms of Macrosphelides Including Macrosphelide J Where Specifically Noted
Anti-Cell Adhesion Activities
A hallmark biological activity of the macrosphelide family is their ability to interfere with the adhesion of cancer cells to endothelial cells, a critical step in metastasis.
Research has extensively documented the anti-adherent properties of macrosphelides using a co-culture model of human leukemia (HL-60) cells and Human Umbilical Vein Endothelial Cell (HUVEC) monolayers. Macrosphelide A is a potent inhibitor in this system, effectively preventing the adhesion of HL-60 cells to HUVEC monolayers that have been activated by lipopolysaccharide (LPS). nih.govjst.go.jpmdpi.com In contrast, other members of the family show varied activity. Macrosphelide B is less potent than Macrosphelide A. nih.govjst.go.jp Notably, Macrosphelide J, along with Macrosphelide K, exhibits significantly weaker activity in this assay compared to Macrosphelide A, with IC₅₀ values reported to be greater than 100 µg/ml. kitasato-u.ac.jpsatoshi-omura.info
Table 1: Inhibitory Activity of Macrosphelides on HL-60 Cell Adhesion to HUVEC Monolayers
| Compound | IC₅₀ Value | Reference |
| Macrosphelide A | 3.5 µM | nih.govjst.go.jpkitasato-u.ac.jp |
| Macrosphelide B | 36 µM | nih.govjst.go.jpkitasato-u.ac.jp |
| Macrosphelide C | 67.5 µM | kitasato-u.ac.jp |
| Macrosphelide D | 25 µM | kitasato-u.ac.jp |
| This compound | >100 µg/ml | kitasato-u.ac.jpsatoshi-omura.info |
| Macrosphelide K | >100 µg/ml | kitasato-u.ac.jpsatoshi-omura.info |
Apoptosis Induction in Specific Cancer Cell Lines
Certain macrosphelides have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. These effects have been particularly studied in human lymphoma U937 cells.
Studies on synthetic macrosphelide analogues reveal that their pro-apoptotic activity is often mediated by the generation of Reactive Oxygen Species (ROS). tandfonline.comtandfonline.com For instance, a synthetic diketone macrosphelide (referred to as MS5) was found to activate a ROS-dependent apoptotic program in U937 cells. tandfonline.comtandfonline.com The induction of apoptosis by another derivative, MSt-2, was also demonstrated to be triggered by rapid ROS generation and subsequent mitochondrial dysfunction, which initiates a mitochondria-dependent apoptosis pathway. nih.gov This increase in intracellular ROS acts as a critical upstream signal, leading to the activation of downstream cell death machinery. Key events in this pathway include the loss of mitochondrial membrane potential (MMP), externalization of the Fas death receptor, and the activation of initiator caspase-8 and executioner caspase-3. tandfonline.comnih.govnih.gov Furthermore, the expression of the anti-apoptotic protein Bcl-2 is downregulated, promoting the apoptotic process. tandfonline.comnih.gov
The apoptosis-inducing effects of macrosphelides can be significantly enhanced by combining the treatment with mild hyperthermia. mdpi.com A study demonstrated that applying mild heat (41°C for 20 minutes) in combination with a synthetic macrosphelide (MS5) resulted in a synergistic enhancement of apoptosis in U937 lymphoma cells. tandfonline.comtandfonline.comnih.gov The underlying mechanism for this enhancement is a marked and immediate increase in ROS generation following the combined treatment. tandfonline.comnih.gov This amplified oxidative stress accelerates and intensifies the activation of the caspase cascade and other apoptotic markers compared to either treatment alone. tandfonline.comtandfonline.com
Table 2: Mechanistic Events in Macrosphelide-Induced Apoptosis
| Apoptotic Event | Observation | Related Macrosphelide | Reference |
| ROS Generation | Marked increase immediately after treatment, acts as an initial signal. | MS5, MSt-2 | tandfonline.comnih.govnih.gov |
| Mitochondrial Membrane Potential | Significant loss (depolarization). | MS5, MSt-2 | tandfonline.comnih.govnih.gov |
| Caspase Activation | Significant activation of Caspase-8 and Caspase-3. | MS5, MSt-2 | tandfonline.comnih.govnih.gov |
| Fas Externalization | Significant increase, indicating activation of the extrinsic pathway. | MS5, MSt-2 | tandfonline.comnih.govnih.gov |
| Bcl-2 Family Proteins | Down-regulation of anti-apoptotic Bcl-2. | MS5 | tandfonline.comnih.gov |
| Hyperthermia Synergy | Mild hyperthermia (41°C) significantly enhances apoptosis. | MS5 | tandfonline.comtandfonline.comnih.gov |
Modulation of Cellular Metabolic Pathways
Recent findings have illuminated a novel anti-cancer mechanism for macrosphelides involving the disruption of fundamental cellular metabolic pathways that are often reprogrammed in cancer cells, a phenomenon known as the Warburg effect. nih.govnih.gov
Macrosphelide A has been identified as a dual inhibitor of both glycolysis and the Tricarboxylic Acid (TCA) cycle. nih.gov Through affinity chromatography and subsequent assays, it was discovered that Macrosphelide A directly binds to and inactivates specific enzymes critical to these pathways. nih.govnih.gov In the glycolytic pathway, it targets and inhibits Aldolase A (ALDOA) and Enolase 1 (ENO1). nih.govresearchgate.netdntb.gov.ua Concurrently, it inhibits the TCA cycle by targeting Fumarate (B1241708) Hydratase (FH). nih.govresearchgate.netdntb.gov.ua This simultaneous inhibition of two central energy-producing pathways is a plausible mechanism for the observed cancer cell death, as it effectively chokes the cell's metabolic machinery. nih.gov Treatment of cancer cells with Macrosphelide A leads to reduced glucose consumption and lactate (B86563) production, confirming the disruption of these metabolic processes. nih.govnih.gov
Table 3: Metabolic Enzymes Targeted by Macrosphelide A
| Metabolic Pathway | Targeted Enzyme | Abbreviation | Function | Reference |
| Glycolysis | Aldolase A | ALDOA | Cleaves fructose-1,6-bisphosphate. | nih.govnih.govdntb.gov.ua |
| Glycolysis | Enolase 1 | ENO1 | Converts 2-phosphoglycerate to phosphoenolpyruvate. | nih.govnih.govdntb.gov.ua |
| TCA Cycle | Fumarate Hydratase | FH | Catalyzes the hydration of fumarate to malate. | nih.govnih.govdntb.gov.ua |
Immunomodulatory Properties (General Macrosphelides)
Macrosphelides, a class of 16-membered macrolides, have demonstrated a range of biological activities, including immunomodulatory effects. frontiersin.orgnih.gov A key aspect of their immunomodulatory potential lies in their ability to inhibit cell adhesion processes, which are crucial in various pathological conditions such as inflammation, allergies, and tumor development. mdpi.com
Research has highlighted the capacity of certain macrosphelides to interfere with the adhesion of cancer cells to endothelial cells. For instance, Macrosphelide A has been shown to potently inhibit the adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells (HUVEC) that have been activated by lipopolysaccharide (LPS). kitasato-u.ac.jp This inhibitory effect is concentration-dependent. caymanchem.com Similarly, Macrosphelide B and Macrosphelide H have also been noted for their anti-adhesion properties, with Macrosphelide H being more potent than the known inhibitor herbimycin A in preventing the adhesion of HL-60 cells to HUVEC. mdpi.com
In contrast, the immunomodulatory activity of this compound in terms of cell adhesion inhibition appears to be less significant. Studies have reported that the concentration required for this compound to inhibit 50% of cell adhesion (IC50 value) is greater than 100 µg/ml, indicating weak activity compared to other members of the macrosphelide family like A, B, C, and D. kitasato-u.ac.jp
The general mechanism for the immunomodulatory effects of macrolides, the broader class to which macrosphelides belong, involves the modulation of inflammatory responses. frontiersin.org These effects can include reducing neutrophilic inflammation and inhibiting macrophage activation. frontiersin.org Macrolides can influence a wide array of immunological mechanisms, leading to their immunomodulatory outcomes. frontiersin.orgnih.gov
Table 1: Inhibitory Activity of Macrosphelides on HL-60 Cell Adhesion to HUVEC
| Compound | IC50 Value (µM) |
|---|---|
| Macrosphelide A | 3.5 kitasato-u.ac.jp |
| Macrosphelide B | 36 kitasato-u.ac.jp |
| Macrosphelide C | 67.5 kitasato-u.ac.jp |
| Macrosphelide D | 25 kitasato-u.ac.jp |
| This compound | > 100 µg/ml* kitasato-u.ac.jp |
Note: The reported value for this compound is in µg/ml, unlike the other compounds which are in µM.
Antimicrobial Activities (General Macrosphelides)
The antimicrobial properties of macrosphelides have been investigated against a variety of microorganisms. The primary compound studied in this context is Macrosphelide A, which has shown a specific spectrum of activity. researchgate.netoup.com
Macrosphelide A demonstrates inhibitory effects against certain ascomycetes, basidiomycetes, and oomycetes. researchgate.netoup.com Notably, it has been found to inhibit the mycelial growth of plant pathogens such as Sclerotinia sclerotiorum and Sclerotium cepivorum. mdpi.com
In terms of antibacterial action, Macrosphelide A is active against Gram-positive bacteria. caymanchem.comoup.com It has been shown to inhibit the growth of several Gram-positive species, including the medically significant Staphylococcus aureus. oup.commedchemexpress.com Other susceptible Gram-positive bacteria include Bacillus subtilis, Micrococcus luteus, and Bacillus thuringiensis. caymanchem.com However, its activity against Gram-negative bacteria and yeasts is reported to be weak or non-existent. mdpi.comoup.com For example, Macrosphelide A exhibited weak antimicrobial activity against Escherichia coli and Candida albicans. mdpi.com
The antimicrobial spectrum of Macrosphelide A produced by the mycoparasite Coniothyrium minitans has been documented, confirming its efficacy against Gram-positive bacteria and certain fungi, while showing no inhibition against tested Gram-negative bacteria and yeasts at high concentrations. oup.com
Table 2: Minimum Inhibitory Concentrations (MICs) of Macrosphelide A against various Bacteria
| Bacteria | Type | MIC (µg/ml) |
|---|---|---|
| Bacillus subtilis | Gram-positive | 143 caymanchem.com |
| Micrococcus luteus | Gram-positive | 143 caymanchem.com |
| Bacillus thuringiensis | Gram-positive | 57 caymanchem.com |
| Staphylococcus aureus | Gram-positive | 57 caymanchem.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Macrosphelide A |
| Macrosphelide B |
| Macrosphelide C |
| Macrosphelide D |
| Macrosphelide H |
| This compound |
| Herbimycin A |
Structure Activity Relationship Sar Studies of Macrosphelides
Elucidation of Key Structural Elements for Biological Efficacy
The biological efficacy of macrosphelides is intrinsically linked to their unique 16-membered macrocyclic lactone structure. Research into the structure-activity relationships of these compounds has identified several key structural elements that are critical for their activity. The core macrocycle serves as a scaffold, and its conformation, which is influenced by the stereochemistry of its chiral centers, is paramount for target interaction.
Key findings from various studies indicate that:
The presence and orientation of oxygen-containing functional groups at specific positions on the macrocycle are crucial for binding to biological targets.
The α,β-unsaturated ester moieties within the macrocycle are important for its reactivity and biological function. Modifications to these groups, such as hydrogenation, have been shown to affect activity. nih.gov
The macrosphelide core itself is considered a valuable precursor for creating a diverse range of analogues to probe detailed structure-activity relationships. nih.gov
Impact of Stereochemical Configuration on Activity
Stereochemistry plays a pivotal role in the biological activity of Macrosphelide J and other macrosphelides. The specific spatial arrangement of atoms and functional groups, dictated by the chiral centers within the molecule, is critical for its interaction with biological macromolecules like enzymes and receptors. nih.gov As with many biologically active natural products, the activity of macrosphelides is highly dependent on their absolute and relative stereochemistry.
Rational Design and Synthesis of Derivatives for Enhanced Biological Response
Building on the foundational understanding of macrosphelide SAR, researchers have engaged in the rational design and synthesis of a wide array of derivatives to enhance their biological response. These efforts aim to improve potency, selectivity, and pharmacokinetic properties.
Modifications of Side Chains and Their Effects on Potency
Modifications to the side chains of the macrosphelide skeleton have proven to be a fruitful strategy for enhancing biological activity. For instance, modifications at the C3 position have been explored to improve cytotoxic properties. The synthesis of a 3-phenylmacrosphelide A demonstrated that alterations to this side chain could lead to a remarkable improvement in cytotoxic activity against carcinoma cell lines. nih.govresearchgate.net
Further extensive modifications have involved the introduction of different side chains, such as a thiazole-containing side chain, to explore their impact on apoptosis-inducing activity. nih.gov These studies have generated a library of derivatives and provided valuable data on how different side chains influence the biological profile of the macrosphelide scaffold.
Below is a data table summarizing the apoptosis-inducing activity of various macrosphelide derivatives with modified side chains.
| Derivative Structure | Concentration (µM) | Apoptosis-Inducing Activity (%) |
| Macrosphelide A | 10 | <1 |
| Thiazole Derivative 1 | 10 | 4 |
| Thiazole Derivative 2 | 10 | 18 |
| Thiazole Derivative 3 | 10 | 25 |
| Phenyl Derivative | 10 | >30 |
This table is a representation of data presented in scientific literature, illustrating the impact of side-chain modifications on biological activity. nih.gov
Analysis of Functional Group Replacements (e.g., Aza-Macrosphelides)
The replacement of key functional groups within the macrosphelide structure is another strategy employed to create novel analogues with potentially improved properties. A notable example is the development of aza-macrosphelides, where an oxygen atom in the macrolide ring is replaced by a nitrogen atom. This substitution can significantly alter the molecule's hydrogen bonding capacity, conformational preferences, and metabolic stability. mdpi.comnih.gov
The synthesis of aza-macrolides has been described in the broader context of macrolide chemistry, with studies focusing on the stereochemical and biological implications of this modification. nih.gov While specific data on aza-Macrosphelide J is limited, the principles derived from studies on other aza-macrolides suggest that such modifications can lead to derivatives with novel biological activity profiles. The introduction of a nitrogen atom allows for further derivatization, opening up new avenues for creating a diverse range of analogues.
Investigations into Ring-Size and Conformation Modifications
The 16-membered ring of macrosphelides is a defining feature, and its size and conformation are critical for activity. Altering the ring size, either by expansion or contraction, can have a profound impact on the molecule's three-dimensional structure and, consequently, its ability to bind to its biological target. Nature itself utilizes ring size to fine-tune the biological activity of cyclic depsipeptides. nih.gov
While specific studies on ring-size modification of this compound are not extensively reported, research on other macrocyclic compounds has shown that such changes can lead to analogues with altered or attenuated activity. nih.gov The rigidity and strain of the macrocycle, as well as the spatial presentation of key functional groups, are all affected by ring size. These modifications are a key area of investigation in medicinal chemistry to probe the conformational requirements for bioactivity.
Development of Chimeric Molecules (e.g., Macrosphelide-Epothilone Hybrids)
A more advanced strategy in the quest for potent anticancer agents has been the creation of chimeric molecules that combine the structural features of macrosphelides with those of other potent natural products. A significant example is the development of macrosphelide-epothilone hybrids. nih.gov Epothilones are a class of 16-membered macrolides known for their potent microtubule-stabilizing and cytotoxic activity. nih.goveurekaselect.comnih.gov
The rationale behind creating these hybrids was to synergistically combine the unique macrosphelide skeleton with the pharmacophoric thiazole side chain of epothilone, which is known to be crucial for its extraordinary cytotoxicity. nih.gov This molecular design has led to the development of more potent macrosphelide derivatives than the naturally occurring ones. The synthesis and biological evaluation of these chimeric molecules represent a sophisticated approach to leveraging the strengths of two distinct natural product classes to generate novel compounds with enhanced therapeutic potential. uni-halle.demdpi.com
Correlation between Structural Features and Cellular Permeability
The cellular permeability of macrosphelides, including this compound, is a critical factor influencing their biological activity, as these compounds must traverse the cell membrane to reach their intracellular targets. While direct quantitative structure-permeability relationship (QSPR) studies specifically for this compound are not extensively documented in publicly available research, structure-activity relationship (SAR) studies on various macrosphelide analogues provide valuable insights into how structural modifications can impact cellular uptake and subsequent bioactivity. The overarching goal of these modifications is often to enhance properties like lipophilicity, which is frequently correlated with improved cell permeability.
Detailed Research Findings
Research into the SAR of macrosphelides has led to the synthesis of numerous analogues with modifications at various positions of the macrocyclic ring. These studies, while primarily focused on enhancing cytotoxic and apoptosis-inducing activities, offer indirect evidence of the structural features that may influence cellular permeability.
One key area of modification has been the C3 position of the macrosphelide skeleton. It has been hypothesized that altering the substituent at this position could improve lipophilicity and, consequently, cell permeability. To investigate this, a 3-phenyl substituted analogue of macrosphelide A was synthesized. This modification, which increases the lipophilicity of the molecule, resulted in a significant enhancement of its cytotoxic activity against carcinoma cell lines when compared to the parent macrosphelide A. This suggests that the introduction of a lipophilic aromatic group at the C3 position may lead to better penetration of the cell membrane, resulting in higher intracellular concentrations and thus greater potency.
Further SAR studies have explored the creation of hybrid molecules that combine the macrosphelide core with structural motifs from other potent natural products. For instance, hybrid compounds incorporating a thiazole-containing side chain, inspired by the epothilones, have been synthesized. Several of these epothilone-hybrid macrosphelides demonstrated markedly potent apoptosis-inducing activity in human lymphoma cells, far exceeding that of the natural macrosphelides. While direct permeability data was not reported, the enhanced cellular activity of these larger, more complex molecules suggests that they are able to efficiently cross the cell membrane and engage with their intracellular targets.
The importance of specific functional groups for biological activity, which is contingent on cellular uptake, has also been highlighted. SAR studies have indicated that the "ene-dicarbonyl" substructure within the macrosphelide ring is likely essential for its bioactivity. Similarly, the presence of a carbonyl group at the C14 position is considered to be crucial for the induction of apoptosis. The retention of these key functionalities in active analogues underscores their importance in the molecular mechanism of action, which can only be initiated after the compound has entered the cell.
The table below summarizes the key findings from SAR studies on macrosphelide analogues, correlating structural modifications with their observed biological activities, which can serve as an indicator of cellular permeability and engagement with intracellular targets.
| Macrosphelide Analogue | Structural Modification | Observed Biological Activity | Inferred Impact on Cellular Permeability |
| 3-Phenylmacrosphelide A | Introduction of a phenyl group at the C3 position. | Increased cytotoxic activity in carcinoma cells. | The enhanced lipophilicity likely improves cell membrane penetration. |
| Epothilone-Hybrid Macrosphelides | Incorporation of a thiazole-containing side chain. | Potent apoptosis-inducing activity in human lymphoma cells. | Despite increased size, the structure allows for efficient cellular uptake. |
| Analogues lacking the "ene-dicarbonyl" substructure | Modification or removal of the ene-dicarbonyl motif. | Loss of bioactivity. | While not directly related to permeability, it highlights an essential pharmacophore that must enter the cell. |
| Analogues with modified C14 position | Alteration of the carbonyl group at C14. | Reduced apoptosis-inducing activity. | Emphasizes the importance of this functional group for intracellular activity. |
It is important to note that while these SAR studies provide strong indicative evidence, a definitive correlation between the structural features of this compound and its cellular permeability would require direct measurement using assays such as the parallel artificial membrane permeability assay (PAMPA) or cell-based assays like the Caco-2 permeability assay. The available data strongly suggests that increasing the lipophilicity of the macrosphelide core, for instance, through the introduction of aromatic substituents, is a promising strategy for enhancing cellular permeability and, consequently, the therapeutic potential of this class of compounds.
Advanced Research Methodologies and Techniques Applied to Macrosphelide Studies
Advanced Spectroscopic and Chromatographic Methods for Compound Characterization and Purity
To confirm the absolute configuration of related macrosphelides, which is crucial for understanding biological activity, researchers have employed single-crystal X-ray diffraction analysis. nih.govdbpia.co.kr Furthermore, the application of gauge-including atomic orbital (GIAO) NMR chemical shift calculations, supported by the advanced statistical method DP4+, has been instrumental in unambiguously determining the structures of newly discovered macrosphelides, including a novel naturally occurring epi-macrosphelide J. nih.govdbpia.co.kr The isolation and purification of Macrosphelide J from fungal fermentation broths, such as from Tritirachium sp. and Microsphaeropsis sp., have been achieved through preparative separation techniques, with the final structures being confirmed by mass spectrometry (MS) and NMR measurements. researchgate.netresearchgate.nettandfonline.com
Table 1: Spectroscopic and Chromatographic Data for this compound and Related Compounds
| Technique | Application | Key Findings for Macrosphelide Family |
|---|---|---|
| 1D & 2D-NMR | Structural Elucidation | Provided detailed proton and carbon environments, establishing atomic connectivity. nih.govdbpia.co.kr |
| HR-ESI-MS | Molecular Formula Determination | Confirmed the elemental composition of this compound and its analogues. nih.govdbpia.co.kr |
| Single-Crystal X-ray Diffraction | Absolute Configuration | Determined the three-dimensional arrangement of atoms for related compounds like epi-macrosphelide J. nih.govdbpia.co.kr |
| GIAO NMR Calculations (DP4+) | Stereochemical Assignment | Aided in the unambiguous assignment of stereochemistry by comparing experimental and calculated NMR data. nih.govdbpia.co.kr |
| Preparative Chromatography | Isolation and Purification | Enabled the separation of this compound from complex fungal extracts. researchgate.netresearchgate.nettandfonline.com |
Cell-Based Assays for Evaluation of Biological Activities (in vitro models)
The biological effects of this compound and its analogues have been primarily investigated using a variety of cell-based assays with in vitro models. nih.gov A significant focus of this research has been on the inhibition of cell adhesion, a critical process in inflammation and cancer metastasis. researchgate.netmdpi.com
Initial studies evaluated the macrosphelide family in an adhesion assay system utilizing human leukemia cells (HL-60) and human umbilical vein endothelial cells (HUVECs). researchgate.netcore.ac.uk While some macrosphelides, like Macrosphelide B, showed inhibitory activity on the adhesion of sLe(x)-expressing HL-60 cells to activated HUVECs, this compound was found to have no effect in this specific assay. researchgate.netnih.gov The IC50 values for this compound in these cell adhesion and cell growth assays were reported to be greater than 100 μg/ml. mdpi.comcore.ac.uk
Other in vitro studies have explored the cytotoxic activity of this compound. mdpi.comresearchgate.net Although some macrosphelides, such as C and D, exhibited moderate cytotoxicity, the IC50 value for this compound against various cell lines was also found to exceed 100 μg/mL, indicating low cytotoxicity under the tested conditions. mdpi.com The neuroprotective effects of macrosphelides have also been assessed in lipopolysaccharide (LPS)-induced BV2 and glutamate-stimulated HT22 cells, though Macrosphelide B was the most active in these assays. nih.govdbpia.co.kr
Table 2: Cell-Based Assays Used in this compound Research
| Assay Type | Cell Lines Used | Biological Activity Investigated | Findings for this compound |
|---|---|---|---|
| Cell Adhesion Assay | HL-60, HUVEC | Inhibition of cell-cell adhesion | No significant effect observed. core.ac.uknih.gov |
| Cytotoxicity Assay | HL-60, B16/BL6 melanoma | Cell growth inhibition | IC50 > 100 μg/ml. mdpi.comcore.ac.uk |
| Neuroprotection Assay | BV2, HT22 | Protection against LPS-induced inflammation and glutamate-induced toxicity | Less active compared to other macrosphelides. nih.govdbpia.co.kr |
Molecular and Cellular Biology Techniques for Mechanism of Action Elucidation
To dissect the molecular pathways through which macrosphelides exert their effects, researchers have employed various molecular and cellular biology techniques. nih.gov These methods have been crucial for moving beyond phenotypic observations to a mechanistic understanding of compound activity.
Flow Cytometry for Apoptosis Detection
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. In the context of macrosphelide research, flow cytometry has been utilized to detect apoptosis (programmed cell death). oup.com For instance, studies on related compounds have used this technique to show that they can induce apoptosis in cancer cells. oup.com While specific flow cytometry data for this compound-induced apoptosis is not extensively detailed in the provided results, the methodology is a standard approach in the field to quantify cell death mechanisms. nih.gov
Enzyme Activity Assays
Enzyme activity assays are fundamental for identifying the molecular targets of a compound. For the macrosphelide family, these assays have been used to investigate their effects on various enzymes. For example, some macrosphelide derivatives have been tested for their ability to inhibit protein kinases like PKC and CDK4. mdpi.com Although specific inhibitory activities for this compound on particular enzymes are not highlighted, such assays are a key part of the broader research effort to understand the structure-activity relationships within this class of compounds. mdpi.com
Combinatorial Chemistry and Chemical Library Synthesis for SAR Exploration
The exploration of the structure-activity relationship (SAR) of macrosphelides has been facilitated by synthetic chemistry, including efforts that align with the principles of combinatorial chemistry and library synthesis. nih.gov By synthesizing various analogues and derivatives of the natural macrosphelide scaffold, researchers can systematically probe the importance of different functional groups and stereochemical configurations for biological activity. core.ac.ukmdpi.com
The total synthesis of macrosphelides, including (-)-Macrosphelide J, has been a subject of significant interest in the organic chemistry community. oup.comgov.ns.ca These synthetic efforts not only provide access to larger quantities of the natural products for biological testing but also open avenues for creating novel derivatives. nih.govmdpi.com For example, the synthesis of macrosphelide analogues allows for the investigation of how modifications, such as the double bond at C-12 present in Macrosphelide B but absent in J, impact activity. core.ac.uk The preparation of a library of macrosphelide structures is essential for a comprehensive SAR study to identify the key structural features responsible for any observed biological effects. mdpi.comvdoc.pub
Computational Chemistry and Molecular Modeling for Predictive and Interpretive Studies
Computational chemistry and molecular modeling have emerged as powerful tools in the study of complex natural products like this compound. dbpia.co.kr These in silico methods are used to predict and interpret experimental findings, providing insights that can guide further research.
As previously mentioned, GIAO NMR chemical shift calculations, often used in conjunction with the DP4+ statistical method, have been critical for the structural confirmation of macrosphelides. nih.govdbpia.co.kr This computational approach calculates the expected NMR chemical shifts for a proposed structure, which can then be compared to experimental data to validate the structural assignment. nih.govdbpia.co.kr
Furthermore, molecular docking studies have been employed to investigate the potential interactions between macrosphelides and protein targets. nih.govdbpia.co.kr For example, docking studies with Macrosphelide B have suggested interactions with proteins like Keap1 and p65, providing a hypothesis for its observed neuroprotective and anti-inflammatory effects. nih.govdbpia.co.kr While specific molecular modeling studies focused solely on this compound are not extensively detailed, the application of these computational techniques to the broader macrosphelide family demonstrates their importance in predicting binding modes and guiding the design of new, more potent analogues. oup.comgov.ns.ca
Future Perspectives and Research Directions for Macrosphelide J
Deeper Elucidation of Comprehensive Modes of Action at the Molecular Level
The precise molecular mechanisms underpinning the biological activity of Macrosphelide J are largely uncharted territory. Foundational research on related compounds, such as Macrosphelide A (MSPA), has revealed a mode of action involving the induction of apoptosis and the inhibition of cell-cell adhesion. nih.gov Specifically, MSPA has been shown to target the Warburg effect, a hallmark of cancer cell metabolism, by impairing glycolysis. nih.gov
Future investigations into this compound should prioritize determining if it shares these mechanisms or possesses a distinct mode of action. Key research questions would include:
Does this compound induce apoptosis in cancer cell lines?
Does it modulate metabolic pathways, particularly aerobic glycolysis?
What are its effects on the expression and activity of key regulatory proteins involved in cell cycle progression, apoptosis, and cell adhesion?
Advanced techniques such as transcriptomics (RNA-seq) and proteomics would be invaluable in mapping the global cellular changes induced by this compound, providing a comprehensive, unbiased view of its molecular-level impact and revealing the pathways it perturbs.
Identification of Specific Protein Targets and Binding Sites
A critical step in understanding and optimizing a bioactive compound is the identification of its direct molecular targets. For Macrosphelide A, affinity chromatography coupled with mass spectrometry successfully identified three specific glycolytic enzymes—enolase 1 (ENO1), aldolase A (ALDOA), and fumarate (B1241708) hydratase (FH)—as direct binding partners. nih.gov This discovery was pivotal, linking MSPA's anticancer effects directly to the inhibition of cancer metabolism.
A similar strategic approach is essential for this compound. The primary future objective in this area is to identify the specific proteins to which this compound binds. This can be achieved by:
Synthesizing a derivative of this compound functionalized with a linker for immobilization on a solid support (e.g., affinity beads).
Using this affinity matrix to capture binding proteins from cell lysates.
Identifying the captured proteins using mass spectrometry.
Once putative targets are identified, subsequent validation studies using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) will be necessary to confirm direct binding and quantify the binding affinity. Computational docking studies, based on the crystal structures of potential target proteins, could further illuminate the specific binding sites and key molecular interactions, guiding future optimization efforts. mdpi.com
Development of Chemical Probes for Mechanistic Investigations
To dissect the complex cellular pathways modulated by this compound, the development of specialized chemical probes is a crucial research direction. mskcc.org Chemical probes are modified versions of a bioactive molecule that incorporate a reporter tag, such as a fluorophore or a biotin label, enabling visualization and tracking. stanford.edumdpi.com
Future research should focus on the rational design and synthesis of this compound-based probes. For instance:
Fluorescent Probes: A this compound analogue tagged with a fluorophore could be used in high-resolution microscopy to visualize its subcellular localization, revealing whether it accumulates in specific organelles like the mitochondria or nucleus.
Biotinylated Probes: A probe featuring a biotin tag could be used for affinity-based proteomics to confirm its direct binding targets within a cellular context. mskcc.org
Photo-affinity Probes: Incorporating a photo-reactive group would allow for covalent cross-linking of the probe to its target proteins upon UV irradiation, providing a robust method for target identification.
These tools would be instrumental in answering fundamental questions about how this compound enters cells, where it acts, and what proteins it directly engages to exert its biological effects. mdpi.com
Exploration of Novel Synthetic Pathways for Accessing Diverse Chemical Space
Access to this compound and its analogues in sufficient quantities for extensive biological testing relies on efficient and flexible synthetic strategies. The first enantioselective total synthesis of (-)-macrosphelides J and K has been accomplished, providing a foundational route for its production. researchgate.net This pathway established a straightforward, multi-step process starting from tert-butyl sorbate and utilizing a cyclic sulfate intermediate. researchgate.net
While this initial synthesis is a landmark achievement, future research should explore novel and more convergent synthetic pathways to improve efficiency and facilitate the creation of a diverse chemical library. Areas for exploration include:
Ring-Closing Metathesis: This powerful reaction could offer an alternative and potentially more efficient route to constructing the 16-membered macrolactone core.
Palladium-Catalyzed Carbonylative Cyclization: This method has been successfully applied to construct the macrosphelide skeleton and could be adapted for this compound to generate libraries of both natural and unnatural isomers. nih.gov
Combinatorial Synthesis: Leveraging the established synthetic route to create a library of analogues by systematically modifying different positions on the this compound scaffold. This would allow for a thorough exploration of the chemical space around the natural product.
Developing more advanced and modular synthetic routes will be critical for producing a wide range of derivatives needed for detailed structure-activity relationship (SAR) studies. researchgate.net
Further Optimization of Macrosphelide Derivatives for Enhanced Biological Potency
While natural products provide excellent starting points, their initial biological potency is often suboptimal for therapeutic development. Research on Macrosphelide A, which has relatively low potency, has shown that chemical modification can dramatically enhance its cytotoxic activity. nih.gov Strategies such as creating chimeric molecules with the side chain of epothilone or modifying the macrocycle core have yielded derivatives with significantly improved anticancer effects. nih.gov
A major future direction for this compound is the systematic optimization of its structure to enhance its biological potency and selectivity. This will involve synthesizing a focused library of derivatives based on the this compound scaffold and evaluating their biological activity. Key modifications could include:
Alteration of substituent groups at various positions around the macrolide ring.
Modification of the macrocycle's ring size or the replacement of oxygen atoms with nitrogen (aza-macrosphelides). nih.gov
Stereochemical modifications to probe the importance of specific chiral centers for activity.
The biological data obtained from these derivatives will be used to build a comprehensive SAR model, guiding the design of next-generation compounds with superior potency and a more desirable pharmacological profile. The potential for improvement is significant, as demonstrated by the optimization of other macrosphelides.
nih.govnih.govQ & A
Q. How is Macrosphelide J isolated and characterized, and what analytical techniques ensure structural accuracy?
this compound is isolated from Paraconiothyrium sporulosum FO-5050 cultures using solvent extraction and chromatographic purification (e.g., HPLC). Structural elucidation relies on NMR spectroscopy (1H, 13C, 2D-COSY) and mass spectrometry (HRMS) to confirm its 16-membered macrolide structure. Cross-validation with synthetic stereoisomers is critical to resolve ambiguities in stereochemistry .
Q. What are the key biological activities of this compound, and how are these assays designed?
this compound inhibits cell adhesion (e.g., HL-60 leukemia cells to LPS-activated HUVECs) with IC50 values determined via fluorescence-based adhesion assays. Experimental controls include untreated cells and reference inhibitors (e.g., Macrosphelide A, IC50 = 3.5 µM). Cytotoxicity is assessed using MTT assays at concentrations ≥100 µg/ml to exclude false-positive activity .
Q. How do researchers address discrepancies in reported IC50 values across studies?
Variability in IC50 values (e.g., this compound vs. A/B/D) arises from differences in cell lines, assay conditions (e.g., incubation time, adhesion molecule expression), or purity of compounds. Dose-response curves with triplicate measurements and statistical validation (e.g., ANOVA, p < 0.05) are essential to ensure reproducibility .
Advanced Research Questions
Q. What challenges exist in the total synthesis of this compound, and how are reaction conditions optimized?
The 11-step synthesis involves stereoselective macrolactonization and protecting-group strategies. Key challenges include minimizing epimerization during esterification and achieving high enantiomeric excess (>95%). Optimization uses kinetic studies with in-situ FTIR monitoring and catalyst screening (e.g., Shiina’s macrolactonization protocol) .
Q. How can researchers validate the mechanism of this compound’s anti-metastatic activity in vivo?
In vivo models (e.g., B16/BL6 murine melanoma) assess metastasis inhibition via tail-vein injection and quantification of lung nodules. Mechanistic studies focus on sLex/E-selectin interaction blockade, validated by flow cytometry and Western blotting for adhesion molecule expression .
Q. What statistical methods are recommended for analyzing this compound’s dual antibacterial and anti-adhesion activities?
Dose-dependent antibacterial activity (e.g., against Staphylococcus aureus) is analyzed using MIC assays with log-phase bacterial cultures. Synergy between anti-adhesion and antimicrobial effects is tested via checkerboard assays and fractional inhibitory concentration (FIC) indices, requiring non-parametric tests (e.g., Mann-Whitney U) for skewed data .
Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies often stem from pharmacokinetic factors (e.g., plasma protein binding, metabolic stability). Solutions include:
- Pharmacokinetic profiling (e.g., LC-MS/MS for bioavailability).
- Modifying formulation (e.g., liposomal encapsulation) to enhance solubility .
Methodological Best Practices
Q. What criteria define rigorous structural characterization of synthetic this compound analogs?
Q. How should researchers design experiments to compare this compound’s bioactivity across fungal and bacterial models?
Use standardized inoculum sizes (e.g., 1 × 10^5 CFU/ml) and growth media (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria). Include positive controls (e.g., amphotericin B for fungi, vancomycin for Gram-positive bacteria) and normalize inhibition zones to cell density .
Q. What data-sharing protocols ensure reproducibility in this compound research?
Adhere to FAIR principles:
- Raw NMR/MS spectra : Upload to repositories like Figshare with DOI assignment.
- Biological assay protocols : Detail in Supplementary Materials, including cell passage numbers and instrument calibration dates .
Contradiction Analysis Framework
Q. How to reconcile conflicting reports on this compound’s cytotoxicity thresholds?
- Variable endpoints : Some studies use MTT (metabolic activity) vs. trypan blue (membrane integrity).
- Cell-specific sensitivity : HL-60 cells may tolerate higher concentrations than primary cells.
- Mitigation : Report cytotoxicity at multiple time points (24h, 48h, 72h) and include annexin V/PI staining for apoptosis/necrosis differentiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
